Octahydro-4,7-methano-1H-indenedicarbaldehyde
Description
Properties
CAS No. |
25896-97-3 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]decane-3,3-dicarbaldehyde |
InChI |
InChI=1S/C12H16O2/c13-6-12(7-14)4-3-10-8-1-2-9(5-8)11(10)12/h6-11H,1-5H2 |
InChI Key |
WSRVTLYNXTWYRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)(C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-4,7-methano-1H-indenedicarbaldehyde typically involves the hydrogenation of a precursor compound, such as 4,7-methano-1H-indene . The reaction conditions often include the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Octahydro-4,7-methano-1H-indenedicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Imines or other substituted derivatives.
Scientific Research Applications
Octahydro-4,7-methano-1H-indenedicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octahydro-4,7-methano-1H-indenedicarbaldehyde involves its reactivity with various chemical species. The aldehyde groups can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The compound’s bicyclic structure also contributes to its unique reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of octahydro-4,7-methano-1H-indene derivatives allows for tailored applications. Below is a systematic comparison:
Structural Analogues: Functional Group Variations
Performance in Perfumery
- Superiority of Aldehyde Mixtures: A blend of Formula I (octahydro-4,7-methano-1H-indene-5-acetaldehyde) and Formula II (6-methyl-octahydro-4,7-methano-indene-5-carboxaldehyde) exhibits enhanced olfactory properties (long-lasting, complex notes) compared to analogs like Formula III (propan-2-one derivative) or Formula V (propionaldehyde), which lack depth .
- Odor Thresholds: The aldehydes have lower odor thresholds (≤1 ppb) compared to alcohol derivatives (e.g., Formula VII: 2-(octahydro-4,7-methano-inden-5-yl)-ethanol), which require higher concentrations for sensory detection .
Physicochemical Properties
- Thermal Stability: The parent hydrocarbon (octahydro-4,7-methano-1H-indene) shows heat capacities of ~234–353 J/mol·K at 233–363 K . Aldehyde derivatives exhibit reduced thermal stability due to reactive -CHO groups, limiting high-temperature applications compared to ester or alcohol analogs.
- Aquatic Toxicity : Diacrylate derivatives are acutely toxic to aquatic organisms (EC₅₀ <1 mg/L), whereas aldehyde forms used in perfumes have milder ecotoxicological profiles .
Key Research Findings
Environmental Impact : Diacrylate derivatives require stringent disposal protocols (e.g., hazardous waste collection) due to chronic aquatic toxicity .
Structural Rigidity: The norbornane core imparts high rigidity, enhancing the mechanical strength of photopolymer resins but reducing solubility in polar solvents .
Biological Activity
Octahydro-4,7-methano-1H-indenedicarbaldehyde (CAS Number: 25896-97-3) is a bicyclic organic compound notable for its unique structure, which includes two aldehyde functional groups. This compound belongs to the class of methano-indene derivatives and has garnered interest for its potential applications in various fields, particularly in fragrance formulations and perfumery. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C11H16O
- Molecular Weight : 192.254 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 298.7 °C at 760 mmHg
- Flash Point : 111.5 °C
Biological Activity
The biological activity of this compound primarily revolves around its olfactory interactions and potential therapeutic properties. Research indicates that this compound can influence sensory receptors associated with smell, enhancing or modifying scent profiles in various formulations.
Olfactory Interactions
Studies have shown that this compound interacts with olfactory receptors, leading to the following effects:
- Synergistic Effects : When combined with other fragrance compounds, it can enhance the overall olfactory experience.
- Fragrance Profile Modification : Its dual aldehyde functionality allows it to contribute floral and woody notes to fragrance formulations.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Recent patents detail specific methods for synthesizing related compounds, indicating ongoing research in this area. The general synthetic pathway includes:
- Starting Material : Octahydro-4,7-methano-indene.
- Reagents : Aldehyde precursors and catalysts.
- Reaction Conditions : Controlled temperature and pressure to facilitate the desired chemical transformations.
Case Studies and Research Findings
Several studies have investigated the biological activity and applications of this compound:
- Fragrance Formulation Study :
-
Therapeutic Potential :
- Preliminary research suggests potential anti-inflammatory properties associated with compounds structurally similar to this compound. Further studies are needed to explore these effects in depth .
- Industrial Applications :
Comparative Analysis with Similar Compounds
Here is a comparison of this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Octahydro-4,7-methano-indene | C10H16 | Lacks additional aldehyde functionality |
| Octahydro-6-methyl-4,7-methano-indene | C11H18 | Contains a methyl group affecting reactivity |
| 4,7-Methano-1H-indene | C10H14 | Unsaturated variant with different reactivity |
| Octahydro-1H-indene | C10H16 | Simpler structure without multiple functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
